N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-oxo-4-phenylbutanamide
Übersicht
Beschreibung
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-oxo-4-phenylbutanamide, commonly known as FUB-PB22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 by Pfizer as a part of their research on the development of new therapeutic agents. FUB-PB22 has gained popularity in recent years due to its potent psychoactive effects and easy availability in the market.
Wirkmechanismus
FUB-PB22 acts on the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as mood, appetite, and pain sensation. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of FUB-PB22, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
FUB-PB22 has been shown to have both acute and chronic effects on the body. Acute effects include increased heart rate, blood pressure, and body temperature, while chronic effects include the development of tolerance and dependence. FUB-PB22 has also been shown to have negative effects on cognitive function, memory, and attention.
Vorteile Und Einschränkungen Für Laborexperimente
FUB-PB22 has several advantages for use in laboratory experiments. It is easy to synthesize and has potent psychoactive effects, making it useful for studying the mechanisms of action of cannabinoids. However, its availability in the market is a limitation, as the quality and purity of the compound may vary from one source to another.
Zukünftige Richtungen
There are several future directions for research on FUB-PB22. One area of interest is the development of new therapeutic agents based on the structure of FUB-PB22. Another area is the investigation of the long-term effects of FUB-PB22 on the brain and the body. Additionally, research on the potential use of FUB-PB22 in the treatment of various medical conditions is ongoing.
Conclusion:
FUB-PB22 is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It has been extensively studied for its potential therapeutic applications and has been shown to possess analgesic, anti-inflammatory, and anxiolytic properties. FUB-PB22 acts on the cannabinoid receptors in the brain and has both acute and chronic effects on the body. While it has several advantages for use in laboratory experiments, its availability in the market is a limitation. There are several future directions for research on FUB-PB22, including the development of new therapeutic agents and the investigation of its long-term effects.
Wissenschaftliche Forschungsanwendungen
FUB-PB22 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to possess potent analgesic, anti-inflammatory, and anxiolytic properties. FUB-PB22 has also been investigated for its potential use in the treatment of cancer, epilepsy, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-4-oxo-4-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-17-8-4-5-15(11-17)13-24-14-18(12-21(24)27)23-20(26)10-9-19(25)16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBQXZJXGLDKAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)CCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-oxo-4-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.